molecular formula C13H9ClN2O2 B177741 N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine CAS No. 17064-76-5

N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine

Cat. No. B177741
CAS RN: 17064-76-5
M. Wt: 260.67 g/mol
InChI Key: SJLMYVAOOXRLEM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine, also known as CNMI, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. The compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. The molecular formula of CNMI is C13H8ClN3O2, and it has a molecular weight of 279.68 g/mol.

Scientific Research Applications

Crystal Structures and Molecular Interactions

  • N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine and related compounds exhibit significant molecular twisting and crystal packing determined by weak intermolecular interactions such as hydrogen bonds and π–π interactions. This finding is essential for understanding the structural properties of such compounds (Skrzypiec et al., 2012).

Chemosensor Activity

  • Certain derivatives of this compound demonstrate chemosensor activity for lanthanide cations and various anions, showcasing their potential in sensing applications (Tolpygin et al., 2017).

Role in Cyclopentadienone Ion Formation

  • The compound plays a role in the formation of cyclopentadienone ions through internal oxidation processes, highlighting its significance in organic reaction mechanisms (Maquestiau et al., 1989).

Schiff Bases with Organic Fluorine

  • Schiff bases similar to this compound, especially those with organic fluorine, have been explored for their crystal structures, molecular interactions, and potential antibacterial activity (Al-Mutairi et al., 2020).

Antimicrobial Properties

  • Related Schiff bases show promising antimicrobial properties, offering potential applications in the development of new antibacterial agents (Al-Noor et al., 2014).

Experimental and Theoretical Analysis of Schiff Base Ligands

  • Schiff base ligands analogous to this compound have been analyzed both experimentally and theoretically, providing insights into their chemical properties and potential applications (Uluçam & Yenturk, 2019).

Solvent-Free Synthesis and Antibacterial Studies

  • The solvent-free synthesis of similar Schiff bases has been explored, demonstrating moderate antibacterial activities and providing an environmentally friendly approach to compound synthesis (Yusuf et al., 2020).

Synthesis, Characterization, and Application in Transfer Hydrogenation

  • Related Schiff bases have been synthesized and characterized for their application in transfer hydrogenation of aryl ketones, showcasing their potential in catalysis (Ramos et al., 2019).

Anti-Microbial and Anti-Mutagenic Activities

  • Some Schiff bases exhibit significant anti-microbial and anti-mutagenic activities, suggesting their potential use in pharmaceutical industries (Ceker et al., 2019).

Anti-Inflammatory and Antibacterial Agents

  • Novel derivatives have been synthesized showing potential as anti-inflammatory and antibacterial agents, highlighting the versatility of such compounds in medicinal chemistry (Ravula et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLMYVAOOXRLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240151
Record name 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17064-76-5
Record name 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17064-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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